molecular formula C14H20N2O2 B2869069 tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate CAS No. 1228092-22-5

tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate

Cat. No.: B2869069
CAS No.: 1228092-22-5
M. Wt: 248.326
InChI Key: SUYAPBUIUDTGLR-NWDGAFQWSA-N
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Description

tert-Butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate (CAS 1228092-22-5) is a chiral cyclopropane-containing carbamate derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C14H20N2O2 and a molecular weight of 248.33 g/mol, this compound serves as a versatile synthetic intermediate and building block . The carbamate group, in this case a tert-butyloxycarbonyl (Boc) group, is a cornerstone in modern drug design . It is widely recognized for its role as a protecting group for amines, providing stability against metabolic degradation and improving the pharmacokinetic properties of lead compounds . The Boc group confers significant stability toward hydrolysis, making it a reliable protecting group in complex multi-step syntheses . Furthermore, the carbamate functionality can act as a key peptide bond surrogate, contributing to enhanced metabolic stability and cellular membrane permeability in potential therapeutic agents . The molecular structure integrates a strained cyclopropane ring with defined (1R,2S) stereochemistry, a feature often used to impose conformational restraint and explore structure-activity relationships in inhibitor design . The presence of the 4-aminophenyl substituent provides a handle for further chemical modification, allowing researchers to conjugate this scaffold to other molecular fragments. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. It should be stored refrigerated at 2-8°C .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYAPBUIUDTGLR-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228092-22-5
Record name rac-tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate
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Preparation Methods

Cyclopropanation via Corey–Chaykovsky Reaction Followed by Curtius Rearrangement

Formation of the Cyclopropane Core

The Corey–Chaykovsky reaction is a cornerstone for constructing the cyclopropane ring. Starting with methyl 4-vinylbenzoate, the reaction employs a sulfonium ylide (generated from trimethylsulfoxonium iodide and sodium hydride) to induce cyclopropanation. This step yields methyl 4-((1S,2R)-2-(tert-butoxycarbonylamino)cyclopropyl)benzoate as a racemic mixture. The trans selectivity of this reaction is critical, as it establishes the relative (1R,2S) configuration.

Optical Resolution and Curtius Rearrangement

Racemic intermediates are resolved using chiral high-performance liquid chromatography (HPLC) to isolate the (1R,2S)-enantiomer. Subsequent Curtius rearrangement converts the benzoyl azide derivative into an isocyanate intermediate, which reacts with tert-butanol to install the tert-butyl carbamate group. This method achieves enantiomeric excess (ee) >99%, as confirmed by chiral HPLC.

Key Analytical Data
  • 1H NMR (DMSO-d6): δ 1.37 (9H, s, Boc CH3), 1.12–1.26 (2H, m, cyclopropane CH2), 2.62–2.77 (1H, m, cyclopropane CH), 7.18 (2H, d, J = 8.3 Hz, aromatic H), 7.81 (2H, d, J = 8.3 Hz, aromatic H).
  • MS (ESI): m/z 276.2 [M – H]–.

Reductive Amination and Boc Protection Strategy

Synthesis of 4-Aminophenylcyclopropane Intermediate

This route begins with 4-nitrobenzaldehyde, which undergoes a Wittig reaction to form 4-nitrostyrene. Cyclopropanation via the Simmons–Smith reaction (using CH2I2 and Zn-Cu) yields trans-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid. Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine, producing 2-(4-aminophenyl)cyclopropane-1-carboxylic acid.

Boc Protection and Stereochemical Control

The amine is protected using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) with triethylamine as a base. Chiral resolution via HPLC with a cellulose-based column isolates the (1R,2S)-enantiomer.

Key Analytical Data
  • 1H NMR (CDCl3): δ 1.46 (9H, s, Boc CH3), 1.20–1.31 (2H, m, cyclopropane CH2), 2.78 (1H, br s, NH), 7.23 (2H, d, J = 8.4 Hz, aromatic H), 7.75 (2H, d, J = 8.4 Hz, aromatic H).
  • Yield: 67% after resolution.

Direct Cyclopropanation of Protected Aniline Derivatives

Troc Protection and Cyclopropane Formation

4-Aminophenyl aniline is protected with 2,2,2-trichloroethyl chloroformate (TrocCl) to yield N-(4-aminophenyl)-2,2,2-trichloroethyl carbamate. Treatment with cyclopropanealdehyde under reductive amination conditions (NaBH4, MeOH/THF) forms the cyclopropane ring. Subsequent Boc protection (Boc2O) and Troc deprotection (Zn, acetic acid) furnish the target compound.

Stereochemical Outcomes

This method produces a racemic mixture, necessitating chiral HPLC for enantiomer separation. The (1R,2S) configuration is verified via X-ray crystallography in related compounds.

Key Analytical Data
  • 1H NMR (DMSO-d6): δ 1.36 (9H, s, Boc CH3), 0.89–1.12 (3H, m, cyclopropane CH2), 2.53–2.60 (1H, m, cyclopropane CH), 6.46 (2H, d, J = 7.9 Hz, aromatic H), 6.80 (2H, d, J = 7.9 Hz, aromatic H).
  • MS (APCI): m/z 203.0 [M + H – Boc]+.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage Limitation
Corey–Chaykovsky 85 >99 High stereoselectivity Multi-step resolution required
Reductive Amination 67 >99 Direct amine incorporation Low yield in cyclopropanation step
Troc Protection 68 50 Scalable intermediates Racemic mixture requires resolution

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl carbamate group is a common motif in medicinal chemistry, often used to protect amines during synthesis. Below is a comparative analysis of tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate with analogous cyclopropane derivatives.

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight Stereochemistry Key Applications
This compound 4-aminophenyl C₁₄H₁₉N₂O₂ 247.32 (1R,2S) LSD1 inhibitor intermediate
tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate 5-bromothiophen-2-yl C₁₂H₁₆BrNO₂S 318.23 (1S,2S) rel Kinase inhibitor intermediate (predicted)
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate hydroxymethyl C₉H₁₇NO₃ 187.24 (1R,2S) Biochemical reagent; building block for protein degraders
tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate aminomethyl C₉H₁₈N₂O₂ 186.25 (1S,2R) Pharmaceutical intermediate (e.g., antiviral agents)
tert-butyl N-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]carbamate 4-hydroxyphenyl C₁₄H₁₉NO₃ 249.31 (1R,2S) Protein degrader building block

Key Differences and Research Findings

Substituent Effects on Reactivity and Bioactivity

4-Aminophenyl vs. 4-Hydroxyphenyl ( vs. 5) The 4-aminophenyl group enhances nucleophilicity, enabling participation in reductive alkylation and cross-coupling reactions critical for LSD1 inhibitor synthesis . The 4-hydroxyphenyl analog is less reactive in such reactions but is prioritized in proteolysis-targeting chimeras (PROTACs) due to its hydrogen-bonding capability .

Bromothiophene vs. Aminophenyl ( vs. 1) The 5-bromothiophen-2-yl substituent introduces steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets (e.g., kinases) . In contrast, the 4-aminophenyl group’s electron-donating properties optimize binding to LSD1’s catalytic domain .

Hydroxymethyl vs. Aminomethyl ( vs. 14) The hydroxymethyl group increases polarity, improving solubility for in-cell studies . The aminomethyl derivative is more versatile in forming amide bonds, making it a preferred intermediate for antiviral agents .

Stereochemical Impact
  • The (1R,2S) configuration in the target compound is essential for LSD1 inhibition, as diastereomers (e.g., 1S,2R) show reduced binding affinity .
  • Similarly, (1R,2S)-hydroxymethyl and (1S,2R)-aminomethyl derivatives exhibit distinct enzyme selectivity profiles .

Biological Activity

Tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, emphasizing the compound's pharmacological properties and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl ring substituted with an aminophenyl group. This unique structure contributes to its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For example, derivatives containing cyclopropyl and aminophenyl groups have been associated with inhibition of key cancer-related pathways.

CompoundTargetIC50 (nM)Reference
CFI-400945PLK49.1
Compound 82aPim Kinases0.4 - 1.1
Compound 93Bcr-Abl WT8.3 - 1.3

These findings suggest that this compound may exhibit similar antitumor properties, although specific data for this compound is limited.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cell proliferation and survival. The presence of the aminophenyl group suggests potential interactions with receptors or enzymes critical for tumor growth regulation.

Case Studies

While specific case studies on this compound are scarce, related compounds have demonstrated promising results in preclinical models:

  • Study on Cyclopropane Derivatives : A series of cyclopropane derivatives were evaluated for their antiproliferative effects on various cancer cell lines, showing IC50 values in the low nanomolar range.
  • Aminophenyl Compounds : Compounds containing aminophenyl groups have been reported to inhibit specific kinases involved in cancer progression, suggesting that similar mechanisms may be applicable to this compound.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions on appropriate precursors.
  • Carbamate Formation : Reacting the cyclopropane derivative with tert-butyl carbamate under controlled conditions to yield the final product.
  • Purification : The product is typically purified using chromatography techniques to ensure high purity for biological testing.

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